2-(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-1H-benzoimidazole-5-carboxylic acid
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Overview
Description
2-(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-1H-benzoimidazole-5-carboxylic acid is a complex organic compound that features a benzimidazole core with a morpholine and carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-1H-benzoimidazole-5-carboxylic acid typically involves multi-step organic reactions. One common method involves the initial formation of the benzimidazole core, followed by the introduction of the morpholine and carboxylic acid groups through nucleophilic substitution and oxidation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-1H-benzoimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and methanol are frequently used solvents.
Catalysts: Palladium on carbon (Pd/C) and platinum oxide (PtO2) are often employed as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-1H-benzoimidazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: The compound is studied for its potential therapeutic effects and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-1H-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine group can enhance binding affinity through hydrogen bonding and electrostatic interactions, while the benzimidazole core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid
- 2-(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-benzimidazole
Uniqueness
Compared to similar compounds, 2-(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-1H-benzoimidazole-5-carboxylic acid is unique due to the presence of both the benzimidazole and carboxylic acid groups. This combination allows for a broader range of chemical reactivity and potential applications. The compound’s structure provides multiple sites for functionalization, making it a versatile scaffold in synthetic chemistry.
Properties
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c18-12(17-3-5-21-6-4-17)8-22-14-15-10-2-1-9(13(19)20)7-11(10)16-14/h1-2,7H,3-6,8H2,(H,15,16)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWBKUSJAVCRSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=C(N2)C=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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